Lidocaine - 91484-71-8

Lidocaine

Catalog Number: EVT-7903973
CAS Number: 91484-71-8
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lidocaine is the monocarboxylic acid amide resulting from the formal condensation of N,N-diethylglycine with 2,6-dimethylaniline. It has a role as a local anaesthetic, an anti-arrhythmia drug, an environmental contaminant, a xenobiotic and a drug allergen. It is a monocarboxylic acid amide, a tertiary amino compound and a member of benzenes. It is functionally related to a glycinamide.
Ever since its discovery and availability for sale and use in the late 1940s, lidocaine has become an exceptionally commonly used medication. In particular, lidocaine's principal mode of action in acting as a local anesthetic that numbs the sensations of tissues means the agent is indicated for facilitating local anesthesia for a large variety of surgical procedures. It ultimately elicits its numbing activity by blocking sodium channels so that the neurons of local tissues that have the medication applied on are transiently incapable of signaling the brain regarding sensations. In doing so, however, it can block or decrease muscle contractile, resulting in effects like vasodilation, hypotension, and irregular heart rate, among others. As a result, lidocaine is also considered a class Ib anti-arrhythmic agent. Nevertheless, lidocaine's local anesthetic action sees its use in many medical situations or circumstances that may benefit from its action, including the treatment of premature ejaculation. Regardless, lidocaine is currently available as a relatively non-expensive generic medication that is written for in millions of prescriptions internationally on a yearly basis. It is even included in the World Health Organization's List of Essential Medicines.
Lidocaine is an Amide Local Anesthetic and Antiarrhythmic. The physiologic effect of lidocaine is by means of Local Anesthesia.
Lidocaine is a synthetic aminoethylamide with local anesthetic and antiarrhythmic properties. Lidocaine stabilizes the neuronal membrane by binding to and inhibiting voltage-gated sodium channels, thereby inhibiting the ionic fluxes required for the initiation and conduction of impulses and effecting local anesthesia.
Lidocaine is a metabolite found in the aging mouse brain.
A local anesthetic and cardiac depressant used as an antiarrhythmia agent. Its actions are more intense and its effects more prolonged than those of PROCAINE but its duration of action is shorter than that of BUPIVACAINE or PRILOCAINE.
Source and Classification

Lidocaine is classified as an amide-type local anesthetic. It is synthesized from 2,6-dimethylaniline, a compound derived from coal tar or synthesized from simpler organic compounds. The compound belongs to the broader category of anesthetics, which are substances that induce insensitivity to pain.

Synthesis Analysis

Methods and Technical Details

The synthesis of lidocaine typically involves a two-step process:

A more recent method has been reported that utilizes 2,6-dimethyl nitrobenzene as a starting material, employing palladium on carbon as a catalyst for reduction to yield 2,6-dimethylaniline before proceeding with the acylation and substitution steps .

Chemical Reactions Analysis

Reactions and Technical Details

The key reactions involved in the synthesis of lidocaine include:

  1. Acylation Reaction:
    2 6 dimethylaniline+chloroacetyl chloridechloroacetyl 2 6 dimethylaniline\text{2 6 dimethylaniline}+\text{chloroacetyl chloride}\rightarrow \text{chloroacetyl 2 6 dimethylaniline}
  2. Nucleophilic Substitution:
    chloroacetyl 2 6 dimethylaniline+diethylaminelidocaine+HCl\text{chloroacetyl 2 6 dimethylaniline}+\text{diethylamine}\rightarrow \text{lidocaine}+\text{HCl}

These reactions involve nucleophilic attack by the amine on the electrophilic carbon of the acyl chloride, followed by substitution reactions that ultimately yield lidocaine.

Mechanism of Action

Process and Data

Lidocaine exerts its effects by blocking voltage-gated sodium channels in neuronal cell membranes. This action prevents the propagation of action potentials along nerves, effectively inhibiting pain transmission. The binding occurs preferentially when sodium channels are in their open or inactivated states, leading to a reversible loss of sensation in the affected area.

The onset of action typically occurs within minutes when administered locally, with effects lasting from one to several hours depending on the formulation used.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lidocaine is characterized by several notable physical properties:

  • Appearance: White crystalline powder
  • Melting Point: Approximately 66–69 °C
  • Solubility: Soluble in water (at pH < 7), alcohols, and organic solvents; insoluble in oils
  • pH: Typically formulated at a pH between 4.5 and 7 for stability .

Chemical properties include its stability under normal conditions but sensitivity to light and heat when in solution.

Applications

Scientific Uses

Lidocaine is extensively used in various medical applications:

  • Local Anesthesia: Commonly administered for minor surgical procedures, dental work, and diagnostic tests.
  • Antiarrhythmic Agent: Employed in emergency medicine to treat ventricular arrhythmias.
  • Topical Analgesic: Found in formulations for pain relief in conditions like postherpetic neuralgia or localized pain management.

In addition to these applications, lidocaine is also used in research settings to study nerve conduction and pain pathways due to its well-characterized mechanism of action.

Historical Development and Pharmacological Classification

Discovery and Synthesis Milestones in Local Anesthesia

The development of lidocaine represents a transformative advancement in medicinal chemistry that addressed critical limitations of early anesthetics. Swedish chemists Nils Löfgren and Bengt Lundqvist achieved the initial synthesis of lidocaine (then designated LL-30) in 1943 at Stockholm University's Institute of Chemistry. This breakthrough emerged from their systematic investigation of xylidine derivatives aimed at discovering safer alternatives to ester-type anesthetics like procaine and cocaine [1] [6]. The chemists identified the compound 2-diethylaminoaceto-2',6'-xylidide, which combined a lipophilic aromatic ring with a hydrophilic amide linkage, optimizing its membrane-penetrating capabilities [4].

Toxicology studies conducted in 1943 by physiologist Leonard Goldberg at the Karolinska Institute demonstrated lidocaine's superior safety margin compared to existing agents, with reduced neurotoxicity and cardiovascular instability [2]. Clinical validation followed through the work of Dr. Torsten Gordh, Sweden's first specialized anesthesiologist, who documented lidocaine's rapid onset (approximately 3-5 minutes topically) and prolonged duration when combined with vasoconstrictors [2] [6]. Swedish pharmaceutical company Astra AB secured production rights in 1943, branding the compound Xylocaine to reflect its xylidine backbone [6]. Following U.S. patent approval in 1948 (Patent No. 2,441,498), Astra launched commercial production in Worcester, Massachusetts in 1951, establishing lidocaine as the first amide-type local anesthetic for widespread clinical use [1] [8].

Table 1: Key Milestones in Lidocaine Development

YearMilestoneSignificance
1943Initial synthesis by Löfgren & LundqvistCreation of first amide-type anesthetic
1943Goldberg toxicity studiesDemonstrated superior safety profile vs. esters
1948U.S. Patent 2,441,498Secured commercial production rights
1949FDA approvalFirst amide anesthetic approved in United States
1951Astra AB U.S. manufacturingEnabled global distribution

The molecular architecture of lidocaine featured a tertiary amine structure (C₁₄H₂₂N₂O) with pKa of 7.7, enabling approximately 25% of molecules to remain un-ionized at physiological pH (7.4). This property facilitated rapid diffusion through neural sheaths into the axoplasm, where ionization enhanced sodium channel binding [1] [4]. Unlike ester anesthetics metabolized by plasma pseudocholinesterase, lidocaine underwent hepatic biotransformation via CYP3A4 and CYP1A4 isoenzymes into active metabolites monoethylglycylxylidide (MEGX) and glycylxylidide (GX), establishing its classification among amino amide agents [4] [6].

Evolution of Clinical Applications Beyond Anesthetic Properties

While lidocaine's initial applications focused on regional anesthesia, its pharmacological profile enabled expansion into diverse therapeutic domains. By the 1960s, lidocaine emerged as a class Ib antiarrhythmic following serendipitous observations during cardiac procedures. It demonstrated particular efficacy in suppressing ventricular tachyarrhythmias after myocardial infarction by targeting open sodium channels during phase 0 of cardiac action potentials, thereby reducing Purkinje fiber automaticity without significantly affecting PR intervals or QRS duration [1] [10]. The American Heart Association subsequently incorporated lidocaine into Advanced Cardiovascular Life Support (ACLS) protocols for ventricular fibrillation and pulseless ventricular tachycardia unresponsive to defibrillation [1].

The 1980s–2000s witnessed lidocaine's integration into multimodal analgesia frameworks. Intravenous infusion (1–1.5 mg/kg loading dose followed by 1–2 mg/kg/h) gained recognition for reducing postoperative opioid requirements, particularly in abdominal surgeries and bariatric procedures where respiratory depression risks are elevated [1] [6]. The American Society of Regional Anesthesia and Pain Medicine endorsed perioperative lidocaine as an adjunct in Enhanced Recovery After Surgery (ERAS) protocols, noting its opioid-sparing benefits and potential to accelerate gastrointestinal recovery [1].

Research has since elucidated lidocaine's immunomodulatory properties at subanesthetic concentrations (1–5 μg/mL). Through NMDA receptor antagonism and sodium channel blockade, lidocaine inhibits neutrophil migration, reduces proinflammatory cytokine release (TNF-α, IL-1β, IL-6), and suppresses free radical production [6]. These mechanisms underpin emerging applications including:

  • Neuropathic pain management: 5% transdermal patches (FDA-approved for postherpetic neuralgia) provide targeted relief through peripheral nociceptor modulation [3]
  • Anti-inflammatory therapy: Intravenous infusion mitigates systemic inflammation in conditions like acute respiratory distress syndrome and pancreatitis [6]
  • Cancer pain adjunct: Potentially modulates tumor microenvironment through inhibition of inflammatory mediators [6]

Table 2: Evolution of Clinical Applications Beyond Local Anesthesia

EraTherapeutic DomainKey ApplicationsMechanistic Basis
1960sCardiologyVentricular arrhythmia managementSodium channel blockade in Purkinje fibers
1980sPerioperative medicineOpioid-sparing analgesiaNMDA receptor antagonism
1990sPain managementNeuropathic pain protocolsPeripheral nociceptor modulation
2000sCritical careAnti-inflammatory therapyCytokine suppression & neutrophil inhibition

Off-label applications further demonstrate lidocaine's versatility. Ultrasound-guided selective nerve root blocks with lidocaine-steroid combinations effectively manage chronic cervical radiculopathy, while intravesical instillations are endorsed by the American Urological Association for interstitial cystitis/bladder pain syndrome [1] [3]. Emerging evidence supports lidocaine's utility in refractory cough suppression through topical airway anesthesia and jellyfish envenomation treatment via nematocyst inactivation [3].

Classification Within Antiarrhythmic and Analgesic Drug Taxonomies

Lidocaine occupies distinct positions in pharmacological classification systems reflecting its multimodal mechanisms. Within the Vaughan-Williams antiarrhythmic framework, it is categorized as a class Ib agent due to its rapid association/dissociation kinetics with voltage-gated sodium channels. Lidocaine preferentially binds to open and inactivated sodium channels during phase 0 depolarization, reducing the slope of phase 4 diastolic depolarization in Purkinje fibers. This suppresses abnormal automaticity without significantly prolonging action potential duration—a critical differentiator from class Ia (quinidine) and class III (amiodarone) agents [10]. The Sicilian gambit classification further specifies lidocaine as a sodium channel antagonist with additional potassium current modulation, explaining its efficacy in depolarized tissues like ischemic myocardium [10].

Table 3: Antiarrhythmic Drug Classification (Vaughan-Williams)

ClassPrototype AgentsElectrophysiological ActionECG Effects
IaQuinidine, ProcainamideModerate Na⁺ channel blockade, K⁺ channel prolongationProlonged QRS & QT
IbLidocaine, MexiletineFast Na⁺ channel dissociation, shortened repolarizationMinimal interval changes
IcFlecainide, PropafenoneMarked Na⁺ channel blockadeProlonged PR & QRS
IIPropranolol, Metoprololβ-adrenergic receptor blockadeHeart rate reduction
IIIAmiodarone, SotalolK⁺ channel blockadeQT prolongation

In analgesic taxonomies, lidocaine demonstrates multimodal actions beyond simple conduction blockade:

  • Peripheral sodium channel blockade: Inhibits ectopic discharges from injured nerves at concentrations as low as 10–50 μM [4]
  • Central NMDA receptor antagonism: Modulates wind-up phenomenon and central sensitization in dorsal horn neurons at plasma concentrations of 1–5 μg/mL [1] [6]
  • Anti-hyperalgesic effects: Suppresses inflammatory mediator release (prostaglandins, cytokines) through inhibition of G-protein coupled receptor signaling [6]
  • Dopaminergic modulation: Attenuates neurotransmitter release in descending inhibitory pathways through presynaptic D2 receptor interactions [6]

The American Pain Society categorizes lidocaine as a non-opioid adjuvant analgesic with particular utility in neuropathic pain states. Its classification within multimodal analgesia protocols reflects capacity to reduce opioid consumption by 30–40% in postoperative and cancer pain settings [1] [6]. The World Health Organization includes lidocaine on its List of Essential Medicines as both a local anesthetic and antiarrhythmic, acknowledging its dual therapeutic significance [3] [4].

Table 4: Analgesic Mechanisms of Lidocaine

Pharmacological TargetTherapeutic EffectClinical Application Context
Voltage-gated Na⁺ channelsConduction blockade in sensory nervesLocal & regional anesthesia
NMDA receptorsPrevention of central sensitizationChronic neuropathic pain
Inflammatory mediatorsReduced cytokine productionPostoperative inflammation
Presynaptic dopamine receptorsModulation of descending inhibitionRefractory cancer pain

Lidocaine's unique pharmacodynamic versatility enables cross-classification within both cardiological and pain management frameworks. As the only local anesthetic with FDA approval as an antiarrhythmic, it represents a bridge between these therapeutic domains. Ongoing research continues to refine its position within pharmacological taxonomies as novel mechanisms and applications are elucidated [1] [10].

Properties

CAS Number

91484-71-8

Product Name

Lidocaine

IUPAC Name

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

InChI

InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)

InChI Key

NNJVILVZKWQKPM-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C

Solubility

VERY SOL IN ALC; SOL IN CHLOROFORM; INSOL IN ETHER; WHITE CRYSTALLINE POWDER /LIDOCAINE HYDROCHLORIDE/
In water, 410 mg/L at 30 °C
Very soluble in alcohol, chloroform; freely soluble in ether, benzene. Dissolves in oils
Soluble in alcohol, ether, or chloroform
Very soluble in benzene, ethyl ether, ethanol, and chloroform
5.93e-01 g/L

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.